2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that features a chromene and pyrimidine fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to yield the desired chromeno[2,3-d]pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogen, alkyl, or aryl groups at various positions on the chromene or pyrimidine rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with viral enzymes, preventing viral replication and spread .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Indole derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Triazolo[1,5-c]pyrimidine: Exhibits similar enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique fused ring system, which combines the structural features of chromene and pyrimidine. This fusion enhances its stability and allows for diverse chemical modifications, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-methyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-19-17-15(16(21)13-9-5-6-10-14(13)23-17)18(22)20(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFLINSGPLPSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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